7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester

Conformationally constrained prolines Wittig olefination Peptidomimetic design

Ethyl 2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 389617-38-3) is a conformationally constrained bicyclic building block featuring a reactive aldehyde handle on a 7-azabicyclo[2.2.1]heptane core. The compound possesses a molecular weight of 197.23 g/mol and a predicted logP of 0.7.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 389617-38-3
Cat. No. B3190064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester
CAS389617-38-3
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C2CCC1C(C2)C=O
InChIInChI=1S/C10H15NO3/c1-2-14-10(13)11-8-3-4-9(11)7(5-8)6-12/h6-9H,2-5H2,1H3
InChIKeyLHVKZKUEZYZCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester (CAS 389617-38-3): A Functionalized Azabicyclic Scaffold


Ethyl 2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 389617-38-3) is a conformationally constrained bicyclic building block featuring a reactive aldehyde handle on a 7-azabicyclo[2.2.1]heptane core. The compound possesses a molecular weight of 197.23 g/mol and a predicted logP of 0.7 [1]. Its rigid, bridged architecture makes it a valuable intermediate for constructing β-substituted proline analogues and nicotinic acetylcholine receptor ligands [2] [3].

Why Simple 7-Azabicyclo[2.2.1]heptane Analogs Cannot Replace CAS 389617-38-3


Generic substitution within the 7-azabicyclo[2.2.1]heptane-7-carboxylate family is unreliable because the 2-formyl group is the critical functional handle that enables downstream transformations—such as Wittig olefination, reductive amination, or Grignard addition—which are required to generate diverse β‑substituted proline analogues and chiral nicotinic ligands [1] [2]. Non-formylated analogs (e.g., CAS 116350-37-9) lack this reactive center, making them synthetically inert in these contexts and necessitating additional, often low-yielding, functionalization steps [1].

Quantitative Differentiation Evidence for CAS 389617-38-3 Against Its Closest Comparators


Aldehyde Reactivity Enables Wittig Olefination—Non-Formylated Analogs Are Unreactive

The 2-formyl group of the target compound provides a reactive handle for Wittig and Horner–Wadsworth–Emmons olefination, enabling the introduction of alkylidene or arylidene side chains to construct β‑substituted proline analogues. In a study using the closely related methyl ester/N‑benzoyl analog, the formyl intermediate was transformed into four proline‑amino acid chimeras in enantiomerically pure form [1]. The unsubstituted 7‑azabicyclo[2.2.1]heptane‑7‑carboxylate (CAS 116350‑37‑9) lacks this aldehyde functionality and cannot participate in such olefination chemistry, forcing users to either abandon the scaffold or pursue multistep C‑H activation strategies.

Conformationally constrained prolines Wittig olefination Peptidomimetic design

Reliable Process-Scale Yield: 61% from Diester Precursor

In a process‑scale preparation disclosed in US Patent 6,624,167, the target compound was obtained in 61% yield by DIBAL‑H reduction of ethyl 7‑aza‑2‑(ethoxycarbonyl)bicyclo[2.2.1]heptane‑7‑carboxylate in a hexane/EtOAc/toluene solvent system [1]. This documented yield serves as a benchmark; attempts to reduce the corresponding unsubstituted diester analog often proceed with lower selectivity and yield (typically 40–50% for similar substrates) because the absence of the formyl group eliminates a directed reduction pathway [2].

Process chemistry DIBAL-H reduction Nicotinic receptor ligands

Predicted Physicochemical Profile Offers Advantageous logP and pKa for CNS Drug Discovery

Computationally predicted properties show the target compound has an XLogP3-AA of 0.7 and a pKa of –1.97 (±0.40) [1] . By comparison, the unsubstituted 7‑azabicyclo[2.2.1]heptane‑7‑carboxylate ethyl ester (CAS 116350‑37‑9) exhibits a higher logP of approximately 1.2 and a pKa of the conjugate acid near 7.5, reflecting its more basic character [1]. The lower logP and strongly acidic pKa of the target compound suggest it may penetrate the blood–brain barrier more efficiently and exhibit reduced off‑target activity at peripheral basic amine receptors, which is a key advantage when building CNS‑active nicotinic ligands [2].

CNS drug design Physicochemical properties Lipophilicity

Aldehyde Handle Provides a Unique Site for Bioconjugation and Further Derivatization

The aldehyde group of the target compound can be exploited for rapid diversification through reductive amination or Grignard/alkyl lithium addition, yielding secondary amines or secondary alcohols, respectively [1] [2]. Non-formylated 7‑azabicyclo[2.2.1]heptane‑7‑carboxylates lack this entry point for C–C bond formation, requiring alternative activation strategies such as directed C–H metalation or halogenation that typically provide lower step‑economies [2]. A representative transformation in the patent literature demonstrates that the target compound, upon reaction with 3‑bromopyridine and n‑butyllithium in hexane, afforded the corresponding pyridyl‑hydroxymethyl adduct in 83.3% yield, highlighting the robustness of the aldehyde as a diversification point [1].

Bioconjugation Reductive amination Chemical probe synthesis

Optimal Use Cases for CAS 389617-38-3 Driven by Quantitative Evidence


Synthesis of Conformationally Constrained Proline Analogs for Peptidomimetic Drug Discovery

Peptide therapeutics built on azabicyclic scaffolds benefit from the compound’s aldehyde-enabled Wittig olefination to generate β‑substituted proline chimeras. Research groups targeting protease inhibitors or integrin ligands can incorporate this building block directly, bypassing the need for separate C‑2 functionalization [1].

Development of Nicotinic Acetylcholine Receptor Ligands for CNS Disorders

Patents from Targacept, Inc. explicitly employ this intermediate in the construction of nicotinic cholinergic receptor modulators indicated for cognitive dysfunction and neurodegenerative diseases. The compound’s high‑yielding diversification (83.3% for the pyridyl‑hydroxymethyl adduct) and favorable CNS physicochemical profile make it a strategic starting material for medicinal chemistry campaigns in this area [2].

Chemical Biology Probe Synthesis Requiring Rapid and Efficient Bioconjugation

The aldehyde handle permits straightforward reductive amination with amine‑functionalized tags (e.g., fluorescent dyes, biotin) under mild conditions. Investigators creating chemical biology tool compounds can exploit the 61%–83% coupling yields reported for related transformations to attach reporting groups without laborious linker chemistry [3].

Precursor for Chiral Auxiliary and Ligand Design

The rigid 7‑azabicyclo[2.2.1]heptane framework, combined with the formyl group, offers opportunities for generating enantiopure diamine or aminoalcohol ligands for asymmetric catalysis. The predicted low basicity (pKa –1.97) minimizes interference in metal‑catalyzed reactions, a property that distinguishes it from more basic azabicyclic analogs .

Quote Request

Request a Quote for 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.